molecular formula C9H7F3O3 B12331597 4-Hydroxy-3-(trifluoromethyl)phenylacetic acid

4-Hydroxy-3-(trifluoromethyl)phenylacetic acid

Cat. No.: B12331597
M. Wt: 220.14 g/mol
InChI Key: LNUYEDPDDJNOIR-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a hydroxy group, a trifluoromethyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(trifluoromethyl)phenylacetic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

4-Hydroxy-3-(trifluoromethyl)phenylacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethylthio)phenylacetic acid
  • 3-(Trifluoromethyl)phenylacetic acid

Uniqueness

4-Hydroxy-3-(trifluoromethyl)phenylacetic acid is unique due to the presence of both a hydroxy group and a trifluoromethyl group on the phenylacetic acid moiety.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-[4-hydroxy-3-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-5(4-8(14)15)1-2-7(6)13/h1-3,13H,4H2,(H,14,15)

InChI Key

LNUYEDPDDJNOIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)O

Origin of Product

United States

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